molecular formula C6H10N2O B15244491 N-Cyanopivalamide

N-Cyanopivalamide

Cat. No.: B15244491
M. Wt: 126.16 g/mol
InChI Key: CDUXWOGEFLHLAE-UHFFFAOYSA-N
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Description

N-Cyanopivalamide is an organic compound characterized by the presence of a nitrile group (-CN) attached to a pivalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyanopivalamide can be synthesized through several methods. One common approach involves the reaction of pivaloyl chloride with cyanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Cyanopivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pivalamides.

    Reduction: Pivalylamine.

    Hydrolysis: Pivalic acid.

Scientific Research Applications

N-Cyanopivalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyanopivalamide involves its interaction with molecular targets through its nitrile group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a bulky pivalamide group with a reactive nitrile group, making it particularly useful in sterically demanding synthetic applications and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-cyano-2,2-dimethylpropanamide

InChI

InChI=1S/C6H10N2O/c1-6(2,3)5(9)8-4-7/h1-3H3,(H,8,9)

InChI Key

CDUXWOGEFLHLAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC#N

Origin of Product

United States

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